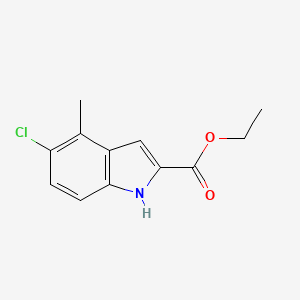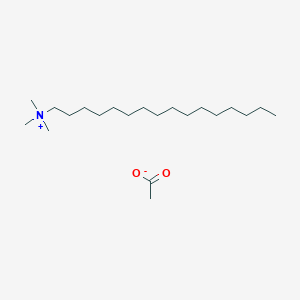
Hexadecyltrimethylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyltrimethylammonium acetate is a quaternary ammonium compound that is widely used in various scientific and industrial applications. It is known for its surfactant properties, which make it useful in the formation of micelles and other self-assembled structures. This compound is often utilized in the synthesis of mesoporous materials, as well as in the modification of clay minerals to enhance their properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecyltrimethylammonium acetate can be synthesized through the reaction of hexadecyltrimethylammonium bromide with sodium acetate. The reaction typically takes place in an aqueous solution, where the bromide ion is exchanged with the acetate ion. The reaction conditions often involve stirring the mixture at room temperature for several hours to ensure complete ion exchange .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale ion exchange processes. These processes are designed to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecyltrimethylammonium acetate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion exchange reactions, where the acetate ion can be replaced by other anions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sodium chloride, potassium bromide, and other salts that can facilitate ion exchange. The reactions are typically carried out in aqueous solutions at room temperature .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting it with sodium chloride will produce hexadecyltrimethylammonium chloride and sodium acetate .
Applications De Recherche Scientifique
Hexadecyltrimethylammonium acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of hexadecyltrimethylammonium acetate involves its ability to form micelles and other self-assembled structures. The quaternary ammonium group interacts with various molecular targets, including clay minerals and organic pollutants, through electrostatic and hydrophobic interactions. These interactions facilitate the modification of material properties and the removal of contaminants .
Comparaison Avec Des Composés Similaires
Hexadecyltrimethylammonium acetate can be compared with other quaternary ammonium compounds such as:
Hexadecyltrimethylammonium bromide: Similar in structure but with a bromide ion instead of an acetate ion.
Dodecyltrimethylammonium acetate: A shorter-chain analogue with similar surfactant properties but different micelle formation characteristics.
Didecyldimethylammonium acetate: Another quaternary ammonium compound with two decyl chains, used in similar applications but with different physical properties.
This compound is unique due to its specific combination of a long alkyl chain and an acetate ion, which provides distinct advantages in certain applications, such as enhanced removal of organic pollutants and improved material properties .
Propriétés
Numéro CAS |
51374-75-5 |
|---|---|
Formule moléculaire |
C21H45NO2 |
Poids moléculaire |
343.6 g/mol |
Nom IUPAC |
hexadecyl(trimethyl)azanium;acetate |
InChI |
InChI=1S/C19H42N.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-2(3)4/h5-19H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
BWCJYRAABYOMBE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


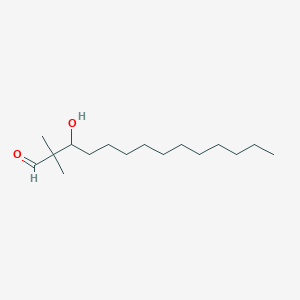
![(2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B14146439.png)
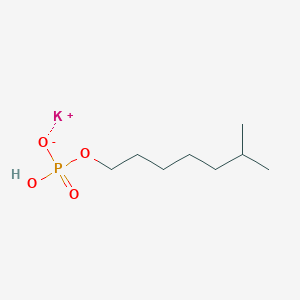
![N-(5-fluoro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14146458.png)
![2,4-Dimethylthieno[3,2-d]pyrimidine](/img/structure/B14146461.png)
![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)
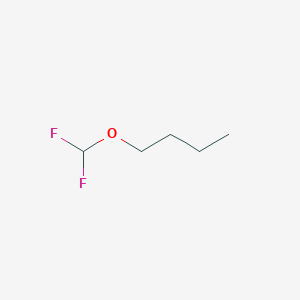
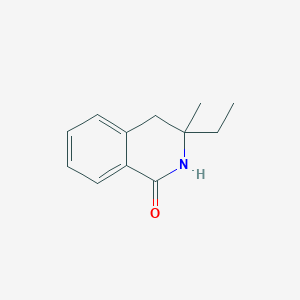
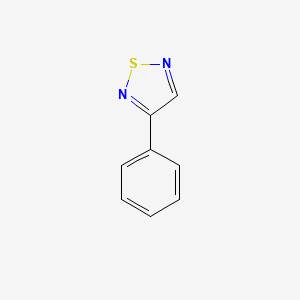
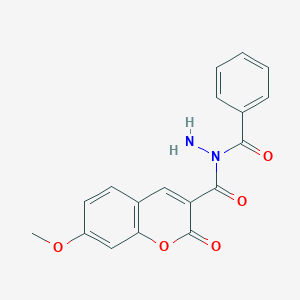
![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)
![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)
